4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
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Overview
Description
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.
Scientific Research Applications
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Compounds with a piperidine nucleus are known to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The compound could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure of the compound and the biochemical context in which it is present .
Cellular Effects
The effects of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of the compound could vary with different dosages, potentially showing threshold effects or toxic/adverse effects at high doses .
Metabolic Pathways
The compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of the compound within cells and tissues could involve interactions with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of the compound could be influenced by factors such as targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .
Preparation Methods
The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzyl and chlorophenyl groups. One common synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This is followed by the introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.
Comparison with Similar Compounds
4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:
4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring, known for its use in research as a monoamine releasing agent.
4-Chlorophenylpiperazine: A compound with a chlorophenyl group attached to the piperazine ring, studied for its potential pharmacological activities.
1-Benzyl-4-chloropiperidine: A compound with both benzyl and chlorophenyl groups attached to the piperidine ring, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in the presence of the triazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSJORNCPFWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.